molecular formula C18H14FNO4 B2485973 (5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate CAS No. 946342-62-7

(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate

Cat. No. B2485973
CAS RN: 946342-62-7
M. Wt: 327.311
InChI Key: LJIWGCKAPUATRX-UHFFFAOYSA-N
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Description

“(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate” is a complex organic compound. It is related to Pyraflufen-ethyl, a herbicide which belongs to the phenylpyrazole class . Pyraflufen-ethyl is used in controlling annual and perennial broadleaf weeds .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as “(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate”, is a topic of ongoing research. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate” is complex. It is related to Pyraflufen-ethyl, which has the empirical formula C15H13Cl2F3N2O4 .

Mechanism of Action

The mechanism of action of Pyraflufen-ethyl, a related compound, involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) . This might provide some insight into the potential mechanism of action of “(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate”.

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c19-14-6-8-16(9-7-14)22-12-18(21)23-11-15-10-17(24-20-15)13-4-2-1-3-5-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIWGCKAPUATRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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